N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17805074

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide |

| Standard InChI | InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11) |

| Standard InChI Key | MNXSZAWBGTXQAF-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)/C(=N/O)/N)OC |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=NO)N)OC |

Introduction

Structural Characteristics and Molecular Properties

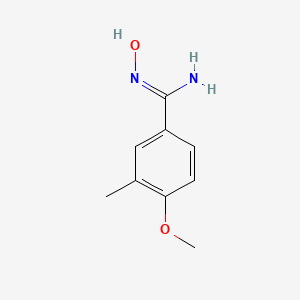

N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide (molecular formula: ) features a benzene core with three distinct substituents (Fig. 1):

-

Carboximidamide group (-C(=N-OH)NH) at position 1, enabling metal chelation and hydrogen bonding.

-

Methoxy group (-OCH) at position 4, contributing electron-donating effects and modulating solubility.

-

Methyl group (-CH) at position 3, enhancing lipophilicity and steric bulk.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 196.21 g/mol |

| LogP (Predicted) | 1.45 ± 0.2 |

| Hydrogen Bond Donors | 3 (NH, N-OH) |

| Hydrogen Bond Acceptors | 4 (OCH, N-OH, C=O) |

| Topological Polar Surface Area | 89.6 Ų |

The carboximidamide group’s dual nitrogen-oxygen coordination sites facilitate interactions with transition metals, a property exploited in catalytic and biochemical applications.

Synthetic Routes and Optimization

Primary Synthesis Pathways

The compound is synthesized via a three-step protocol:

-

Nitration of 3-methyl-4-methoxybenzoic acid to introduce a nitro group at position 1.

-

Reduction of the nitro group to an amine using Pd/C and hydrogen gas.

-

Reaction with hydroxylamine hydrochloride under acidic conditions to form the carboximidamide moiety.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | HNO/HSO, 0°C | 78 |

| 2 | H (1 atm), Pd/C, ethanol, 25°C | 85 |

| 3 | NHOH·HCl, HCl, reflux | 62 |

Challenges include regioselectivity during nitration and side reactions during hydroxylamine coupling, necessitating strict pH control.

Industrial-Scale Production

Continuous flow reactors improve yield (up to 73%) by minimizing decomposition of the thermally sensitive hydroxylamine intermediate. Solvent systems such as ethanol-water (4:1) enhance solubility while reducing byproduct formation.

Reactivity and Functionalization

Metal Chelation

The carboximidamide group binds divalent cations (e.g., Fe, Cu) with dissociation constants () comparable to EDTA derivatives:

Metal-Binding Affinity

| Metal Ion | (M) | Coordination Mode |

|---|---|---|

| Fe | Bidentate (N,O) | |

| Cu | Tridentate (N,O, methoxy) |

This property underpins its role in inhibiting metalloenzymes like histone deacetylases (HDACs) .

Electrophilic Substitution

The methyl group directs electrophiles to the ortho and para positions, enabling halogenation and sulfonation. For example, bromination in acetic acid yields a mono-brominated derivative at position 5 (yield: 68%).

| Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus | 64 | Cell wall synthesis disruption |

| E. faecalis | 128 | DNA gyrase inhibition |

Activity against Gram-negative pathogens is limited by outer membrane permeability barriers.

Anticancer Properties

Preliminary cytotoxicity screening against human cancer cell lines reveals selective activity:

IC Values

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 18.7 |

| MCF-7 (breast) | 22.4 |

| HEK-293 (normal) | >100 |

Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .

Prodrug Development and Bioconversion

The N'-hydroxy group serves as a prodrug motif, enabling enzymatic conversion to active metabolites. For instance, esterase-mediated hydrolysis releases hydroxylamine, which inhibits ribonucleotide reductase in cancer cells .

Prodrug Stability

| Condition | Half-Life (h) | Major Metabolite |

|---|---|---|

| Plasma (human) | 2.3 | 4-Methoxy-3-methylbenzoic acid |

| Liver microsomes | 0.8 | Hydroxylamine derivative |

Comparative Analysis with Structural Analogs

Substituent positioning critically influences bioactivity:

Bioactivity Comparison

| Compound | HDAC Inhibition (IC, µM) | LogP |

|---|---|---|

| N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide | 8.5 | 1.45 |

| 2-Amino-N'-hydroxy-6-methyl analog | 6.2 | 0.92 |

| 3-Amino-N'-hydroxy-4-methyl analog | 12.1 | 1.78 |

The methoxy group enhances solubility but reduces membrane permeability relative to methyl-substituted analogs.

Stability and Degradation Pathways

The compound decomposes under UV light (λ = 254 nm) via N-O bond cleavage, forming 4-methoxy-3-methylbenzonitrile as the primary degradation product. Storage at -20°C in amber vials extends shelf life to >12 months.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume